RO 20-1724

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

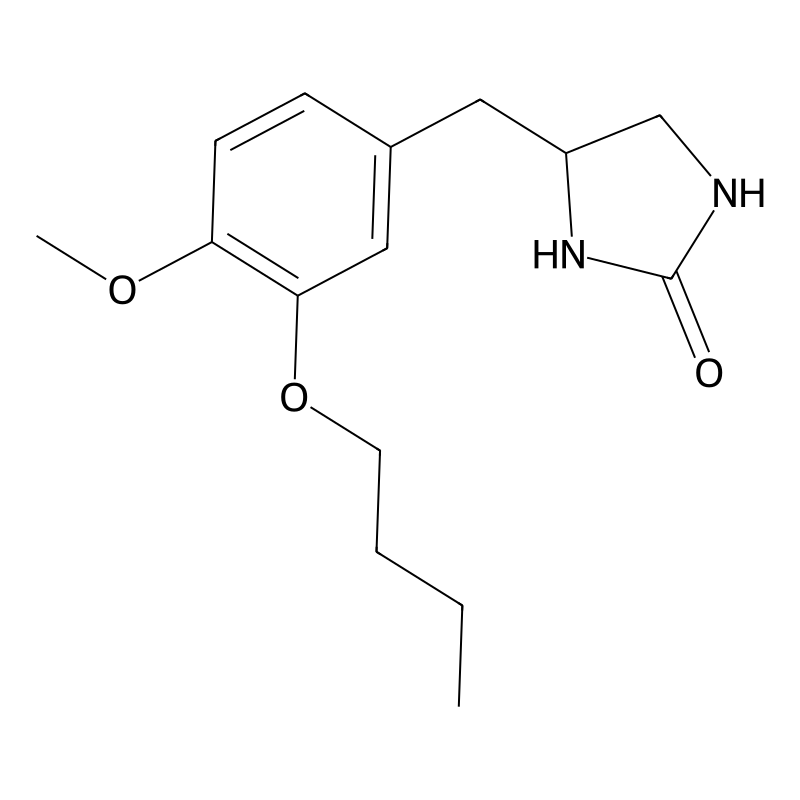

RO 20-1724, also known as 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone, is a selective and potent inhibitor of cyclic adenosine monophosphate-specific phosphodiesterase (PDE IV). Its chemical formula is C₁₅H₁₉N₃O₃, with a molecular weight of 278.3 g/mol. The compound appears as a white to off-white solid and has a melting point of 126-127°C. RO 20-1724 is soluble in 100% ethanol and dimethyl sulfoxide but is insoluble in water. It is primarily utilized for research purposes and has shown stability for at least one year when stored properly .

The mechanism of action of RO 20-1724 involves its interaction with the catalytic site of PDE4. The specific binding between the functional groups of RO 20-1724 and the enzyme's active site hinders the breakdown of cAMP, leading to its accumulation within the cell []. The elevated cAMP levels then activate various downstream signaling pathways depending on the cellular context.

For instance, in some studies, RO 20-1724 has been used to investigate the effects of protease-activated receptor-1 (PAR-1) activation on cAMP levels. PAR-1 is a G protein-coupled receptor involved in various physiological processes. By inhibiting PDE and elevating cAMP, RO 20-1724 allows researchers to study the downstream effects of PAR-1 activation on cellular signaling mediated by cAMP.

Please Note:

- The information provided is based on publicly available scientific research and does not constitute a complete safety assessment.

- Always refer to the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with RO 20-1724.

Cyclic Adenosine Monophosphate (cAMP) Phosphodiesterase Inhibitor

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone (BIM) is a chemical compound that acts as an inhibitor of an enzyme called cyclic adenosine monophosphate (cAMP) phosphodiesterase PubChem: . This enzyme is responsible for breaking down cAMP, a molecule involved in various cellular processes. By inhibiting this enzyme, BIM increases the levels of cAMP within cells Sigma-Aldrich: .

Applications in Cell Studies

Due to its ability to elevate cAMP levels, BIM has been used in scientific research for the following purposes:

Measurement of Intracellular cAMP Levels

Researchers can use BIM to treat cells and then measure the accumulated cAMP levels. This helps determine the activity of adenylyl cyclase, the enzyme that produces cAMP Sigma-Aldrich: .

Serum-Free Media Component

BIM can be included in specially formulated cell culture media that lacks serum. This allows researchers to study the effects of specific factors on cells without the influence of components present in serum PubChem: .

Studying Protease-Activated Receptor-1 (PAR-1)

BIM has also been used as a tool to investigate the cellular effects of protease-activated receptor-1 (PAR-1) activation. PAR-1 is a protein on the cell surface that plays a role in various physiological processes. By inhibiting cAMP phosphodiesterase with BIM, researchers can study how PAR-1 activation influences cAMP levels Sigma-Aldrich: .

RO 20-1724 functions by inhibiting the activity of phosphodiesterase IV, leading to increased levels of cyclic adenosine monophosphate in cells. This inhibition has significant implications for various biochemical pathways, particularly those involved in inflammation and immune responses. The compound has been shown to inhibit superoxide generation and platelet aggregation stimulated by arachidonic acid, as well as neutrophil adhesion to vascular endothelial cells induced by formyl-methionyl-leucyl-phenylalanine .

The biological activity of RO 20-1724 is primarily linked to its role as a phosphodiesterase inhibitor. It has been demonstrated to inhibit the release of cytokines and other inflammatory signals, effectively preventing the development of reactive oxygen species. Research indicates that RO 20-1724 can modulate immune responses, particularly by reducing neutrophil adhesion and superoxide production in human neutrophils . Additionally, it has shown potential in studies related to the modulation of cardiac function and the enhancement of beta-adrenoceptor-mediated responses .

- Formation of the imidazolidinone structure: This involves the condensation of appropriate amines and carbonyl compounds.

- Alkylation: The introduction of the butoxy and methoxy groups is achieved through alkylation reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

RO 20-1724 is predominantly used in research settings to study its effects on inflammation and immune responses. Its applications include:

- Investigating mechanisms of action related to phosphodiesterase inhibition.

- Studying its effects on cytokine release and oxidative stress in various cell types.

- Exploring potential therapeutic roles in conditions characterized by excessive inflammation or immune activation .

Interaction studies involving RO 20-1724 have highlighted its ability to modulate various signaling pathways through phosphodiesterase inhibition. Notably, it interacts with receptors involved in inflammatory processes, influencing cytokine production and neutrophil function. Research has indicated that RO 20-1724 can alter the effects of other pharmacological agents, suggesting potential synergistic or antagonistic interactions that warrant further investigation .

Several compounds share structural or functional similarities with RO 20-1724, particularly those that act as phosphodiesterase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| RO 20-1724 | Imidazolidinone derivative | Selective PDE IV inhibition | High selectivity for cAMP-specific PDE |

| Isobutylmethylxanthine | Xanthine derivative | Non-selective PDE inhibition | Broader spectrum of PDE inhibition |

| Papaverine | Isoquinoline derivative | Non-selective PDE inhibition | Primarily used as a smooth muscle relaxant |

| Cilostazol | Benzothiadiazine derivative | PDE III inhibition | Used clinically for intermittent claudication |

| Pentoxifylline | Methylxanthine derivative | Non-selective PDE inhibition | Enhances blood flow by reducing blood viscosity |

RO 20-1724 stands out due to its high selectivity for phosphodiesterase IV compared to other inhibitors that may affect multiple types of phosphodiesterases, leading to broader physiological effects .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Ro20-1724

Dates

Effects of chlorogenic acid on carbachol-induced contraction of mouse urinary bladder

Takeharu Kaneda, Noriyasu Sasaki, Norimoto Urakawa, Kazumasa ShimizuPMID: 29277372 DOI: 10.1016/j.jphs.2017.12.006

Abstract

Chlorogenic acid (CGA) is a polyphenol found in coffee and medicinal herbs such as Lonicera japonica. In this study, the effect of CGA-induced relaxation on carbachol (CCh)-induced contraction of mouse urinary bladder was investigated. CGA (30-300 μg/ml) inhibited CCh- or U46619-induced contraction in a concentration-dependent manner. SQ22536 (adenylyl cyclase inhibitor) recovered CGA-induced relaxation of CCh-induced contraction; however, ODQ (guanylyl cyclase inhibitor) did not have the same effect. In addition, 3-isobutyl-1-methylxanthine (IBMX) enhanced CGA-induced relaxation; however, forskolin or sodium nitroprusside did not have the same effect. Moreover, Ro 20-1724, a selective phosphodiesterase (PDE) 4 inhibitor, enhanced CGA-induced relaxation, but vardenafil, a selective PDE5 inhibitor, did not have the same effect. In the presence of CCh, CGA increased cyclic adenosine monophosphate (cAMP) level, whereas SQ22536 inhibited the increase of cAMP levels. Moreover, higher cAMP levels were obtained with CGA plus IBMX treatment than the total cAMP levels obtained with separate CGA and IBMX treatments. In conclusion, these results suggest that CGA inhibited CCh-induced contraction of mouse urinary bladder by partly increasing cAMP levels via adenylyl cyclase activation.Role of phosphodiesterase-4 on ethanol elicited locomotion and narcosis

Pablo Baliño, Juan Carlos Ledesma, Carlos M G AragonPMID: 26449868 DOI: 10.1016/j.neuropharm.2015.10.001

Abstract

The cAMP signaling pathway has emerged as an important modulator of the pharmacological effects of ethanol. In this respect, the cAMP-dependent protein kinase has been shown to play an important role in the modulation of several ethanol-induced behavioral actions. Cellular levels of cAMP are maintained by the activity of adenylyl cyclases and phosphodiesterases. In the present work we have focused on ascertaining the role of PDE4 in mediating the neurobehavioral effects of ethanol. For this purpose, we have used the selective PDE4 inhibitor Ro 20-1724. This compound has been proven to enhance cellular cAMP response by PDE4 blockade and can be administered systemically. Swiss mice were injected intraperitoneally (i.p.) with Ro 20-1724 (0-5 mg/kg; i.p.) at different time intervals before ethanol (0-4 g/kg; i.p.) administration. Immediately after the ethanol injection, locomotor activity, loss of righting reflex, PKA footprint and enzymatic activity were assessed. Pretreatment with Ro 20-1724 increased ethanol-induced locomotor stimulation in a dose-dependent manner. Doses that increased locomotor stimulation did not modify basal locomotion or the suppression of motor activity produced by high doses of this alcohol. Ro 20-1724 did not alter the locomotor activation produced by amphetamine or cocaine. The time of loss of righting reflex evoked by ethanol was increased after pretreatment with Ro 20-1724. This effect was selective for the narcotic effects of ethanol since Ro 20-1724 did not affect pentobarbital-induced narcotic effects. Moreover, Ro 20-1724 administration increased the PKA footprint and enzymatic activity response elicited by ethanol. These data provide further evidence of the key role of the cAMP signaling pathway in the central effects of ethanol.The phosphodiesterase-4 inhibitor Ro 20-1724 reverses learning and memory impairments, and downregulation of CREB in the hippocampus and cortex induced by ketamine anesthesia in immature rats

S Peng, X Yang, G-J Liu, X-Q Zhang, G-L Wang, H-Y SunPMID: 24637417 DOI:

Abstract

The objective of the study was to examine the effects and possible mechanisms of phosphodiesterase-4 inhibitor Ro 20-1724 on learning and memory impairments induced by ketamine anesthesia. Further, expression the cAMP response element binding proteins (CREB), transcription factors involved in long-term memory, were analyzed in conjunction with these effects of Ro 20-1724.Ninety-six immature (21-day-old) Sprague-Dawley rats were divided into eight groups. To assess the learning and memory impairments, Morris Water Maze task was used. Expression of total and phosphorylated CREB in the hippocampus and cerebral cortex was evaluated by Western blot.

THE escape latency and frequency of passing the platform in Morris Water Maze task were markedly longer after ketamine anesthesia. However, treatment with Ro 20-1724 significantly (P<0.05) improved both learning and memory performance. Further, administration of Ro 20-1724 reverted the down-regulation of total and phosphorylated CREB caused by ketamine (P<0.05), as demonstrated by Western blot analysis of CREB expression in the hippocampus and cortex.

Treatment with Ro 20-1724 improves learning and memory deficits caused by ketamine anesthesia in immature rats, possibly via increases in expression of total and phosphorylated CREB in the hippocampus and cerebral cortex.

PDE4 inhibitors have no effect on eotaxin expression in human primary bronchial epithelial cells

Magdalena Paplińska-Goryca, Ryszarda Chazan, Hanna Grubek-JaworskaPMID: 22946025 DOI:

Abstract

The bronchial epithelium is a very important factor during the inflammatory response, it produces many key regulators involved in the pathophysiology of asthma and COPD. Local influx of eosinophils, basophils, Th2 lymphocytes and macrophages is the source of many cytotoxic proteins, cytokines and other mediators of inflammation. These cells are attracted by eotaxins (eotaxin-1/CCL11, eotaxin-2/CCL24, eotaxin-3/CCL26). Inhibitors of phosphodiesterase 4 (PDE4) are new anti-inflammatory drugs which cause cAMP accumulation in the cell and inhibit numerous stages of allergic inflammation. The aim of our study was to evaluate the influence of PDE4 inhibitors: rolipram and RO-20-1724 on the expression of eotaxins in human primary bronchial epithelial cells. Cells were preincubated with PDE4 inhibitors for 1 hour and then stimulated with IL-4 or IL-13 alone or in combination with TNF-α. After 48 hours, eotaxin protein level was measured by ELISA and mRNA level by real time PCR. These cells produce CCL24 and CCL26. PDE4 inhibitors increased CCL24 and CCL26 mRNA level irrespectively of the used stimulators. Rolipram and RO-20-1724 had no effect on eotaxin protein production in our experimental conditions. Thus PDE4 inhibitors have no effect on eotaxin protein expression in human primary bronchial epithelial cells. In vitro experiments should be performed using a primary cell model rather than immortalized lines.Neuroprotective role of PDE4 and PDE5 inhibitors in 3-nitropropionic acid induced behavioral and biochemical toxicities in rats

Tarun Thakur, Sorabh Sharma, Kushal Kumar, Rahul Deshmukh, Pyare Lal SharmaPMID: 23831390 DOI: 10.1016/j.ejphar.2013.06.035

Abstract

Phosphodiesterase inhibitors have been reported to be beneficial in cognitive and motor disorders. In the present study, we have investigated the effects of RO 20-1724 (PDE4 inhibitor) and sildenafil (PDE5 inhibitor) in 3-nitropropionic acid (3-NP) induced experimental Huntington's disease in rats. 3-Nitropropionic acid was administered for 14 days (10 mg/kg i.p.) 1h following 3-NP administration, the rats were treated with either vehicle, RO 20-1724 (0.25 and 0.5 mg/kg i.p.) or sildenafil (2 and 4 mg/kg i.p.) for 14 days. Cognitive functions were assessed by using Morris water maze whereas, motor functions were assessed by spontaneous locomotor activity, limb withdrawal and suspended wire test at different time points. Biochemically, markers of oxidative stress and cell damage, such as reduced glutathione, malondialdehyde, nitrite and lactate dehydrogenase levels were assessed terminally in the brain homogenate. Chronic administration of 3-NP produced significant decrease in body weight, showed marked abnormalities in cognitive and motor functions. Further, significant oxidative-nitrosative stress and cell damage was also observed. Chronic administration of RO 20-1724 and sildenafil in 3-NP treated rats significantly and dose dependently attenuated 3-NP induced behavioral and biochemical abnormalities in rats. Both these drugs were equally effective in attenuating 3-NP induced neurotoxicity. These results suggesting that the inhibition of PDE4 and PDE5 would be therapeutic in neurodegenerative disorders associated with cognitive and motor dysfunction.Evaluating the significance of cyclic adenosine monophosphate-mediated signaling in human prostate: a functional and biochemical study

George T Kedia, Stefan Ückert, Hamiyet Polat, Axel S Merseburger, Markus A KuczykPMID: 22901823 DOI: 10.1016/j.urology.2012.05.039

Abstract

To investigate further the potential significance of the cyclic adenosine monophosphate (cAMP) pathway in the control of prostate smooth muscle. The cAMP pathway has been assumed to be an alternative pharmacologic target to treat dysfunctions of the human lower urinary tract. To date, only a few studies have addressed the physiologic relevance of cAMP signal transduction in the control of human prostate function.Phosphodiesterase activity was isolated from microsomal fractions prepared from prostatic tissue and subjected to biochemical analysis. Using the organ bath technique, the effects of the phosphodiesterase type (PDE)4 inhibitors Ro 20-1724, rolipram, and RP 73401 on the tension induced by norepinephrine of isolated prostatic tissue were investigated and compared with the PDE5 inhibitor sildenafil and BAY 13-1197, a nitric oxide-independent activator of the soluble guanylyl cyclase. Statistical analysis was conducted using the Gosset t test.

Biochemical analysis of the microsomal fraction revealed only a single peak of PDE activity that was sensitive to papaverine and the PDE4 inhibitors rolipram and Ro 20-1724. The tension induced by norepinephrine was reversed by the drugs with the following order of efficacy: Ro 20-1724, RP 73401, rolipram, sildenafil, and BAY 13-1197. Pre-exposure of the tissue to a threshold concentration (0.05 μM) of forskolin (adenlyl cyclase activator) increased the reversion of tension induced by rolipram and RP 73401 and the PDE5 inhibitor sildenafil.

These results have provided evidence for the significance of cAMP signaling in the control of prostate smooth muscle.

Effect of phoshpodiesterase 4 (PDE4) inhibibtors on eotaxin expression in humen bronchial epithelial cells

M Paplinska, R Chazan, H Grubek-JaworskaPMID: 21893690 DOI:

Abstract

The increasing number of eosinophils into bronchoaelvolar space is observed during noninfectious inflammatory lung diseases. Eotaxins (eotaxin-1/CCL11, eotaxin-2/CCL24, eotaxin-3/CCL26) are the strongest chemotactic agents for eosinophils. Inhibitors of phosphodiesterase 4 (PDE4), the enzyme decomposing cAMP, are anti-inflammatory agents which act through cAMP elevation and inhibit numerous steps of allergic inflammation. The effect of PDE4 inhibitors on eotaxin expression is not known in details. The aim of our study was to evaluate the influence of PDE4 inhibitors: rolipram and RO-20-1724 on expression of eotaxins in bronchial epithelial cell line BEAS-2B. Cells were preincubated with PDE4 inhibitors or dexamethasone for 1 hour and then stimulated with IL-4 or IL-13 alone or in combination with TNF-α. After 48 hours eotaxin protein level was measured by ELISA and mRNA level by real time PCR.PDE4 inhibitors decreased CCL11 and CCL26 expression only in cultures co-stimulated with TNF-α. In cultures stimulated with IL-4 and TNF-α rolipram and RO-20-1724 diminished CCL11 mRNA expression by 34 and 37%, respectively, and CCL26 by 43 and 47%. In cultures stimulated with IL-13 and TNF-α rolipram and RO-20-1724 decreased expression of both eotaxins by about 50%. These results were confirmed at the protein level. The effect of PDE4 inhibitors on eotaxin expression in BEAS-2B cells, in our experimental conditions, depends on TNF-α contribution.

Neuroprotective effect of RO-20-1724-a phosphodiesterase4 inhibitor against intracerebroventricular streptozotocin induced cognitive deficit and oxidative stress in rats

Vivek Sharma, Ashu Bala, Rahul Deshmukh, K L Bedi, P L SharmaPMID: 22285388 DOI: 10.1016/j.pbb.2012.01.004

Abstract

Cyclic nucleotides viz cGMP and cAMP are known to play an important role in learning and memory processes. Enhancement of cyclic nucleotide signalling through inhibition of phosphodiesterases (PDEs) has been reported to be beneficial in several neurodegenerative disorders associated with cognitive decline. The present study was undertaken to investigate the effect of RO-20-1724-a PDE4 inhibitor on streptozotocin (STZ) induced experimental sporadic dementia of Alzheimer's type. The STZ was injected twice intracerebroventrically (3 mg/kg i.c.v.) on alternate days (day 1 and day 3) in rats. The STZ injected rats were treated with RO-20-1724 (125, 250 and 500 μg/kgi.p.) for 21 days following first i.c.v. STZ administration. Learning and memory in rats were assessed by passive avoidance [PA (days 14 and 15)] and Morris water maze [MWM (days 17, 18, 19, 20 and 21)] following first i.c.v. STZ administration. On day 22 rat cerebral homogenate was used for all the biochemical estimations. The pharmacological inhibition of PDE4 by RO-20-1724 significantly attenuated STZ induced cognitive deficit and oxidative stress. RO-20-1724 was found to not only improve learning and memory in MWM and PA paradigms but also restore STZ induced elevation in cholinesterase activity. Further, RO-20-1724 significantly reduced malondialdehyde and nitrite levels, and restored the glutathione levels indicating attenuation of oxidative stress. Current data complement previous studies by providing evidence for a subset of cognition enhancing effects after PDE4 inhibition. The observed beneficial effects of RO-20-1724 in spatial memory may be due to its ability to restore cholinergic functions and possibly through its antioxidant mechanisms.Phosphodiesterase type 4 blockade prevents platelet-mediated neutrophil recruitment at the site of vascular injury

Licia Totani, Antonio Piccoli, Giuseppe Dell'Elba, Amore Concetta, Angelomaria Di Santo, Nicola Martelli, Lorenzo Federico, Zehra Pamuklar, Susan S Smyth, Virgilio EvangelistaPMID: 24925970 DOI: 10.1161/ATVBAHA.114.303939

Abstract

Platelet-neutrophil interactions play a key role in cardiovascular disease and inflammatory processes. Src family kinases mediate P-selectin glycoprotein ligand-1-Mac-1 cross talk necessary for firm platelet-neutrophil adhesion. Because Src family kinase activity can be regulated by cAMP-dependent pathways, in this work, we evaluated the role of phosphodiesterases in the signaling events that are required to sustain platelet-neutrophil interactions and neutrophil recruitment at the site of vascular injury.In neutrophils exposed to P-selectin, selective phosphodiesterase 4 (PDE4) inhibition prevented Src family kinase-mediated phosphorylation of the proline-rich tyrosine kinase 2 on Tyr579/Tyr580. The effects of PDE4 inhibition required protein kinase A, likely through protein kinase A-mediated activation of COOH-terminal Src kinase, a major negative regulator of Src family kinases. PDE4, but not other phosphodiesterase inhibitors, reduced platelet-neutrophil conjugates as well as neutrophil firm adhesion on spread platelets under flow conditions. The effect of PDE4 inhibition on neutrophil adhesion was primarily mediated by downregulation of P-selectin-induced activation of Mac-1. In a murine model of endovascular injury, selective inhibition of PDE4 significantly reduced neutrophil recruitment at the site of vascular damage.

This study identifies PDE4 as a central node in the signaling network that mediates platelet-neutrophil adhesion and suggests that pharmacological inhibition of PDE4 may represent a novel therapeutic avenue for the treatment of cardiovascular disease.

BK channel-mediated relaxation of urinary bladder smooth muscle: a novel paradigm for phosphodiesterase type 4 regulation of bladder function

Wenkuan Xin, Ning Li, Qiuping Cheng, Georgi V PetkovPMID: 24459245 DOI: 10.1124/jpet.113.210708